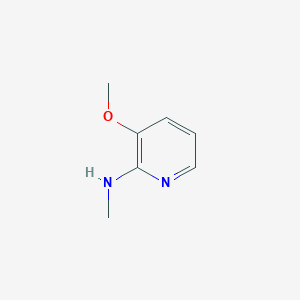

3-methoxy-N-methylpyridin-2-amine

Description

Overview of Pyridine (B92270) Derivatives in Chemical Sciences

Significance of Pyridine Scaffolds as Heterocyclic Building Blocks

Pyridine, a six-membered aromatic ring containing one nitrogen atom, is a ubiquitous structural motif in chemistry. ambeed.com Its unique electronic properties and ability to participate in a wide range of chemical transformations make it an invaluable building block in organic synthesis. rsc.org Pyridine and its derivatives are found in numerous natural products, including alkaloids and vitamins like niacin and pyridoxine. rsc.org The presence of the nitrogen atom imparts basicity to the ring system and allows for the formation of hydrogen bonds, which are crucial for molecular recognition and biological activity. wikipedia.org

The versatility of the pyridine scaffold is further enhanced by the ease with which it can be functionalized. organic-chemistry.org Various synthetic methodologies have been developed to introduce a wide array of substituents onto the pyridine ring, leading to a vast library of derivatives with tailored properties. acs.orgacs.orgrsc.org This has made pyridine-based structures essential components in the design of functional materials, catalysts, and pharmaceuticals. rsc.org

Relevance of Substituted Pyridines in Organic Synthesis and Medicinal Chemistry

Substituted pyridines are of paramount importance in the fields of organic synthesis and medicinal chemistry. wisdomlib.orglifechemicals.com The nature and position of the substituents on the pyridine ring can dramatically influence the molecule's physical, chemical, and biological properties. nih.govresearchgate.net For instance, the introduction of electron-donating or electron-withdrawing groups can alter the reactivity of the ring and its ability to coordinate with metal ions. acs.org

In medicinal chemistry, the pyridine ring is a common feature in many approved drugs, where it can serve as a bioisostere for a phenyl ring, improving properties such as solubility and metabolic stability. nih.gov The diverse pharmacological activities exhibited by pyridine derivatives include anticancer, anti-inflammatory, antimicrobial, and antiviral effects. tandfonline.comsciencepublishinggroup.comrsc.org The ability to fine-tune the properties of these compounds through substitution makes them highly attractive for the development of new therapeutic agents. wisdomlib.orgnih.gov

Contextualization of 3-Methoxy-N-methylpyridin-2-amine within Pyridine Chemistry

Structural Class and Substituent Pattern Relevance

This compound belongs to the class of disubstituted aminopyridines. Its structure is characterized by a methoxy (B1213986) group at the 3-position and a methylamino group at the 2-position of the pyridine ring. This specific arrangement of substituents has significant implications for the molecule's chemical behavior.

The 2-amino group makes it a derivative of 2-aminopyridine (B139424), a class of compounds known for their role as important intermediates in the synthesis of pharmaceuticals and agrochemicals. The presence of the methyl group on the amine nitrogen (an N-methyl group) can influence its nucleophilicity and basicity compared to an unsubstituted amino group.

The methoxy group at the 3-position is an electron-donating group, which can affect the electron density of the pyridine ring and influence its reactivity in electrophilic substitution reactions. The proximity of the methoxy and methylamino groups can also lead to intramolecular interactions that may impact the conformation and properties of the molecule.

Potential Utility in Advanced Chemical Synthesis and Material Science

The unique structural features of this compound suggest its potential as a valuable building block in several areas of chemical research. In advanced chemical synthesis, it can serve as a precursor for the construction of more complex heterocyclic systems. The amino and methoxy groups provide handles for further functionalization, allowing for the creation of a diverse range of derivatives with tailored properties.

In the realm of material science, pyridine derivatives are known to be useful as ligands for the formation of metal complexes with interesting photophysical or catalytic properties. The specific coordination environment provided by the bidentate N,O-ligation of this compound could lead to the development of novel catalysts or functional materials. Furthermore, the amine group offers a site for polymerization, suggesting its potential use in the synthesis of novel polymers with incorporated pyridine units, which could have applications in areas such as electronics or separations.

| Property | Value |

| Molecular Formula | C7H10N2O |

| Molecular Weight | 138.17 g/mol |

| InChI | InChI=1S/C7H10N2O/c1-8-7-6(10-2)4-3-5-9-7/h3-5H,1-2H3,(H,8,9) |

| InChIKey | GOMBDEGBFABWLJ-UHFFFAOYSA-N |

| SMILES | CNC1=C(C=CC=N1)OC |

| CAS Number | 83732-72-3 (dihydrochloride) |

Table 1: Physicochemical Properties of this compound uni.lu

Structure

3D Structure

Properties

IUPAC Name |

3-methoxy-N-methylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c1-8-7-6(10-2)4-3-5-9-7/h3-5H,1-2H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOMBDEGBFABWLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=CC=N1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401300075 | |

| Record name | 3-Methoxy-N-methyl-2-pyridinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401300075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

902837-10-9 | |

| Record name | 3-Methoxy-N-methyl-2-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=902837-10-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methoxy-N-methyl-2-pyridinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401300075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methoxy-N-methylpyridin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Preparation Pathways for 3 Methoxy N Methylpyridin 2 Amine and Its Analogues

Established Synthetic Routes

Established synthetic routes to 3-methoxy-N-methylpyridin-2-amine and its analogs leverage fundamental reactions in heterocyclic chemistry. These methods often begin with pre-functionalized pyridine (B92270) rings, to which the desired methoxy (B1213986) and methylamino groups are introduced or modified.

Direct Amination and Alkylation Strategies

Direct amination and alkylation strategies represent a straightforward approach to the synthesis of the target compound. These methods typically involve the reaction of a suitably substituted pyridine with an appropriate amine or alkylating agent.

The direct reaction of a methoxy-substituted pyridine with a methylamine (B109427) derivative is a key synthetic strategy. For instance, 3-methoxypyridine (B1141550) can undergo nucleophilic amination. ntu.edu.sg The use of reagents like sodium hydride (NaH) in conjunction with lithium iodide (LiI) has been shown to facilitate the C3-amination of 3-methoxypyridine with various amines. ntu.edu.sg While this specific reaction with methylamine to directly yield this compound is a plausible extension, the literature more broadly supports the amination of methoxypyridines. ntu.edu.sgjconsortium.com Another approach involves the use of n-butyllithium (n-BuLi) to trigger the amination of methoxy pyridine derivatives with aliphatic amines, offering a rapid and efficient protocol. jconsortium.comamanote.com

The table below summarizes the amination of 3-methoxypyridine with different amines, demonstrating the versatility of this approach.

| Amine | Product | Yield (%) |

| Pyrrolidine | 3-(Pyrrolidin-1-yl)pyridine | 85 |

| Azepane | 3-(Azepan-1-yl)pyridine | 82 |

| Morpholine | 3-(Morpholin-4-yl)pyridine & Ethanolamine adduct | 32 & 55 |

| n-Butylamine | 3-(Butylamino)pyridine & 2-Amino-3-methoxypyridine (B156974) | 61 & 7 |

| Cyclohexylamine | 3-(Cyclohexylamino)pyridine | 56 |

| Data sourced from a study on the C3-amination of 3-methoxypyridine. ntu.edu.sg |

N-alkylation is a fundamental process for introducing the methyl group onto the nitrogen atom of a pre-existing aminopyridine. For example, 2-amino-3-methoxypyridine can be subjected to N-alkylation to furnish the desired N-methylated product. pharmaffiliates.comnih.gov This transformation can be achieved using various methylating agents. Similarly, N-acylation followed by reduction offers an alternative route to N-alkylation.

Ruthenium(II) complexes with N-heterocyclic carbene ligands have been demonstrated to be effective catalysts for the N-alkylation of aromatic amines, including 2-aminopyridine (B139424), with alcohols. researchgate.net In these reactions, only the exocyclic amino group is alkylated, with no alkylation of the pyridine ring nitrogen observed. researchgate.net Another method involves the use of N-aminopyridinium salts, which can be arylated and subsequently alkylated to produce secondary amines. chemrxiv.org

The following table showcases the N-alkylation of 2-aminopyridine with various benzyl (B1604629) alcohols catalyzed by a ruthenium complex.

| Benzyl Alcohol Derivative | Conversion (%) | Selectivity (%) |

| Benzyl alcohol | 100 | 100 |

| 4-Methylbenzyl alcohol | 98-100 | 71-100 |

| 4-Methoxybenzyl alcohol | 98-99 | 96-98 |

| Data from a study on Ru-catalyzed N-alkylation of 2-aminopyridine. researchgate.net |

Pyridine Ring Functionalization Approaches

Functionalization of the pyridine ring provides a versatile platform for the synthesis of this compound and its derivatives. These methods involve the strategic introduction of substituents onto a pyridine core.

The pyridine ring is generally less reactive towards electrophilic aromatic substitution than benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. wikipedia.orgquimicaorganica.org However, such reactions are possible, typically occurring at the 3- and 5-positions. quimicaorganica.orgquora.comquora.com The introduction of an activating group, such as a methoxy group, can influence the position of further substitution.

Conversely, nucleophilic aromatic substitution (SNAr) is a more common and synthetically useful reaction for functionalizing the pyridine ring, particularly at the 2- and 4-positions. nih.govchemrxiv.orgnih.gov Halopyridines are excellent substrates for SNAr reactions, where the halogen is displaced by a nucleophile. nih.govchemrxiv.org For the synthesis of the target compound, a 2-halopyridine could react with methylamine. nih.gov The reactivity of halopyridines in SNAr reactions can be enhanced by the presence of electron-withdrawing groups. chemrxiv.org

Oxidation and reduction reactions are crucial for modifying substituents on the pyridine ring and for the synthesis of precursors. Oxidation of the pyridine nitrogen to form a pyridine N-oxide can activate the ring for both electrophilic and nucleophilic substitution. wikipedia.org For example, the oxidation of a substituted pyridine can be achieved using peracids. wikipedia.org The resulting N-oxide can facilitate substitutions at the 2- and 4-positions.

Reduction of nitro groups to amino groups is a common transformation in the synthesis of aminopyridines. Furthermore, the reduction of a pyridine ring to a piperidine (B6355638) ring can be accomplished through hydrogenation using catalysts like Raney nickel. wikipedia.org The reactivity of substituted pyridines in oxidation reactions can be influenced by the nature and position of the substituents. acs.orgacs.org

Advanced Coupling and Catalytic Synthesis

Modern organic synthesis heavily relies on metal-catalyzed reactions to form carbon-carbon and carbon-heteroatom bonds, which are crucial for constructing substituted pyridine rings. Palladium-catalyzed cross-coupling reactions are particularly prominent, offering a versatile and powerful method for derivatization. Concurrently, the pyridine moiety itself can serve as a critical ligand in transition metal catalysis, where its electronic properties modulate the activity and selectivity of the metallic center. researchgate.netnih.gov

Palladium-catalyzed cross-coupling reactions are a pillar of modern synthetic chemistry, enabling the formation of C-C bonds with high efficiency and functional group tolerance. The Suzuki–Miyaura cross-coupling reaction, which pairs an organoboron compound with an organohalide, is arguably the most widely used of these transformations in the pharmaceutical industry for constructing biaryl and heteroaryl structures. acs.orgrsc.org

The synthesis of substituted pyridines via Suzuki coupling typically involves the reaction of a halopyridine with a pyridylboronic acid or, more commonly, a pyridyl halide with an arylboronic acid. acs.orgrsc.org However, the application of this method to pyridine systems is not without its challenges. Pyridine-2-boronic acids, in particular, are often unstable and can exhibit low efficiency in coupling reactions, which complicates the synthesis of 2-substituted pyridines. rsc.org To overcome this, researchers have developed alternative nucleophilic partners, such as pyridine sulfinates, which have proven to be highly effective and robust coupling partners for a broad range of aryl halides, offering a superior route to these valuable compounds. rsc.org

The regioselectivity of Suzuki reactions on polyhalogenated pyridines can be controlled by the choice of catalyst and ligands. For instance, while triphenylphosphine-ligated palladium catalysts typically favor coupling at the C2 position (adjacent to the nitrogen), other catalytic systems, such as C3-symmetric tripalladium clusters, can also provide excellent C2 selectivity. acs.org The reaction conditions, including the base, solvent, and temperature, are critical for achieving high yields and selectivity. beilstein-journals.orgrsc.org

Table 1: Examples of Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling for Pyridine Synthesis

| Electrophile | Nucleophile | Catalyst (mol%) | Base | Solvent | Yield (%) | Reference |

| 2,4-Dibromopyridine | Phenylboronic acid | C3-Symmetric Tripalladium Cluster (0.5) | Cs2CO3 | CH3CN/H2O | 98 | acs.org |

| 3,4,5-Tribromo-2,6-dimethylpyridine | 2-Methoxyphenylboronic acid | Pd(PPh3)4 (5) | Na2CO3 | Toluene/EtOH/H2O | 98 | beilstein-journals.org |

| 4'-Bromoterpyridine | p-Tolylboronic acid | Pd(PPh3)4 | Na2CO3 | Toluene | 91 | rsc.org |

| 3-Bromopyridine | Phenylboronic acid | Pd(OAc)2 (2) | K2CO3 | MeOH | 95 | rsc.org |

| 4-Iodoanisole | Pyridine-2-sulfinate | Pd(dba)2 (2.5) / Xantphos (5) | Cs2CO3 | Dioxane | 87 | rsc.org |

Pyridine and its derivatives are not only synthetic targets but also crucial components as ligands in transition metal catalysis. researchgate.net The nitrogen atom of the pyridine ring acts as a Lewis base, coordinating to a metal center and thereby influencing its electronic properties and steric environment. acs.org This coordination can modulate the reactivity and selectivity of the catalyst in a predictable manner, making substituted pyridines "tunable" ligands for a wide array of chemical transformations. nih.govacs.org

The electronic nature of substituents on the pyridine ring directly impacts the ligand's basicity and σ-donating ability. Electron-donating groups enhance the electron density on the metal, which can be beneficial for oxidative addition steps, while electron-withdrawing groups can favor reductive elimination. acs.org This principle has been demonstrated in Pd(II) complexes with various 4-substituted pyridine ligands, where changes in the ligand's electronic properties led to significant shifts in the physicochemical properties of the complex and its catalytic efficiency in Heck and Suzuki-Miyaura reactions. acs.org

Furthermore, pyridonate ligands, the deprotonated form of hydroxypyridines, have emerged as a versatile ligand platform, particularly for 3d transition metals. rsc.org These ligands can engage in metal-ligand cooperativity, where both the metal center and the ligand participate in bond activation processes. This cooperative effect is critical in various hydrofunctionalization reactions, where the pyridonate ligand can act as a proton shuttle, facilitating the heterolysis of H-E bonds (where E = H, Si, B, etc.). rsc.org

Strategies for Structural Modification and Derivative Generation

Creating diverse libraries of pyridine analogues requires a robust toolbox of methods for structural modification. Key among these are strategies for regioselective functionalization, which allow for the introduction of substituents at specific positions on the pyridine ring. Additionally, the synthesis of related heterocyclic systems, such as pyridinones and N-heterocyclic carbene precursors, expands the structural and functional diversity of this important class of compounds.

Achieving regioselectivity in the functionalization of the pyridine ring is a significant synthetic challenge due to the presence of multiple, electronically distinct C-H bonds. Several powerful strategies have been developed to control the site of modification.

One of the most effective methods is directed ortho-metalation (DoM) , where a directing group on the pyridine ring coordinates to a strong base (typically an organolithium reagent), leading to deprotonation at an adjacent ortho position. acs.orgznaturforsch.com This generates a nucleophilic pyridyl anion that can be trapped with various electrophiles. A powerful extension of this is the one-pot DoM-boronation-Suzuki coupling sequence, which allows for the direct synthesis of substituted biaryls from a simple pyridine derivative. acs.org

Halogen/metal exchange is another common technique, particularly for introducing functionality at positions not accessible through DoM. znaturforsch.com Pyridyl halides can be treated with organolithium or organomagnesium reagents to generate the corresponding metallated pyridine species. znaturforsch.com

For positions that are inherently less reactive, such as C4, a blocking group strategy can be employed. This involves temporarily modifying the pyridine nitrogen to direct a subsequent reaction, like a Minisci radical alkylation, to the C4 position with high selectivity. nih.govchemrxiv.org The blocking group can be easily removed afterward, providing a practical route to C4-alkylated pyridines which are otherwise difficult to access. nih.govchemrxiv.org

The generation of highly reactive pyridyne intermediates offers a unique pathway for the difunctionalization of adjacent carbon atoms. rsc.orgnih.gov By carefully choosing precursors and substituents, the regioselectivity of nucleophilic addition to the pyridyne can be controlled, providing access to highly substituted pyridines. rsc.orgnih.gov

Table 2: Strategies for Regioselective Functionalization of Pyridine Analogues

| Strategy | Position Targeted | Reagents | Key Feature | Reference |

| Directed ortho-Metalation (DoM) | C2 (ortho to DMG) | LDA, B(OiPr)3 | A directing metalating group (DMG) activates an adjacent C-H bond. | acs.orgznaturforsch.com |

| Halogen/Metal Exchange | C3, C4 | n-BuLi or iPrMgX | Exchange of a halogen atom for a metal, creating a nucleophilic site. | znaturforsch.com |

| Blocking Group Strategy | C4 | Maleate-derived blocking group, Minisci conditions | Nitrogen quaternization deactivates C2/C6, directing radical attack to C4. | nih.govchemrxiv.org |

| Pyridyne Intermediates | C3/C4 | Pyridylsilyltriflate, fluoride (B91410) source, nucleophile | Generation of a highly reactive pyridyne for subsequent difunctionalization. | rsc.orgnih.gov |

| Phosphonium (B103445) Salt Formation | C4 | PPh3, nucleophile | Conversion of a C4 C-H bond into a phosphonium salt, which acts as a leaving group. | acs.org |

Pyridinones are a class of heterocyclic compounds that are structural isomers of hydroxypyridines, existing in a tautomeric equilibrium that typically favors the pyridinone (lactam) form. nih.govfrontiersin.org They are valuable scaffolds in medicinal chemistry and serve as important synthetic precursors. frontiersin.org

There are two primary approaches to synthesizing the pyridinone ring. The first involves the modification of a pre-existing pyridine ring, for instance, through the oxidation of pyridine with reagents like hydrogen peroxide to form a pyridine-N-oxide, which can then be rearranged to a pyridinone. frontiersin.org

The second, more common approach involves constructing the ring from acyclic precursors via condensation reactions. frontiersin.org Multicomponent reactions (MCRs) are particularly efficient for this purpose, combining three or more reactants in a single step to generate complex and diverse pyridinone structures. nih.gov For example, a one-pot reaction of aromatic aldehydes, malononitrile, and a 4-hydroxypyridin-2-one can yield complex fused pyridone systems. nih.gov Simpler pyridinones can be synthesized through the condensation of β-keto esters (like diethyl malonate) with amine sources, often followed by an intramolecular cyclization. frontiersin.orgacs.org These methods offer broad functional group tolerance and provide access to a wide range of substituted pyridinones. frontiersin.orgorganic-chemistry.org

Table 3: Selected Synthetic Methods for Pyridinone Derivatives

| Starting Materials | Key Reagents/Catalyst | Product Type | Key Feature | Reference |

| Aromatic aldehydes, malononitrile, 4-hydroxy-1,6-dimethylpyridin-2(1H)-one | Triethylamine | Pyrano[3,2-c]pyridones | Three-component reaction to form fused heterocyclic systems. | nih.gov |

| Dimethyl 3-oxopentanedioate, DMF-DMA, primary amine | L-proline | 2-(1H)-Pyridones | One-pot, catalyst-driven synthesis with broad functional group tolerance. | frontiersin.org |

| Ethyl 2-cyclopentanone carboxylate, diethyl malonate, NH4NO3 | N/A | Cyclopentanepyridinone core | Multi-step sequence involving Claisen condensation and intramolecular cyclization. | acs.org |

| N-propargyl enaminones | Base | 2-Alkoxy/2-sulfenylpyridines | Trapping of an in-situ generated 1,4-oxazepine (B8637140) intermediate. | organic-chemistry.org |

N-Heterocyclic Carbenes (NHCs) are a class of stable singlet carbenes that have become revolutionary ligands in organometallic chemistry and organocatalysis. unioviedo.esnih.gov Pyridine-derived NHCs are less common than their five-membered imidazol-2-ylidene counterparts but offer unique electronic and steric properties. unioviedo.es

The synthesis of these NHCs begins with the preparation of their stable precursors, which are typically N-substituted pyridinium (B92312) salts. unioviedo.esrsc.org These salts are generally formed through the N-alkylation or N-arylation of a pyridine derivative. unioviedo.es For example, the reaction of a substituted pyridine with an alkyl halide leads to the corresponding N-alkylpyridinium halide. unioviedo.es

Deprotonation of these pyridinium cations at the C2 position, typically with a strong base, generates the highly reactive pyrid-2-ylidene carbene. unioviedo.es While often generated and used in situ, these carbenes can be trapped and stabilized by coordinating to a transition metal. This approach has been used to synthesize a variety of metal complexes, including those of ruthenium, platinum, and palladium, which are active catalysts for C-C bond formation and other organic transformations. unioviedo.esnih.gov The synthesis of these precursors is a critical step, as the substituents on the nitrogen and the pyridine ring ultimately define the properties of the resulting NHC ligand. acs.orgnih.gov

Crystallographic Investigations

Single-Crystal X-ray Diffraction Analysis

Determination of Bond Lengths, Bond Angles, and Torsion Angles

No published single-crystal X-ray diffraction data is available for this compound. Consequently, experimentally determined bond lengths, bond angles, and torsion angles for this compound cannot be provided.

Analysis of Molecular Packing and Crystal System

Without crystallographic data, the molecular packing arrangement and the crystal system (e.g., monoclinic, orthorhombic, etc.) of this compound in the solid state remain unknown.

Hydrogen Bonding Networks

Identification of Intra- and Intermolecular N-H···O and C-H···O Hydrogen Bonds

While the molecular structure of this compound suggests the potential for N-H···O and C-H···O hydrogen bonds, the absence of experimental data prevents the identification and characterization of any such intra- or intermolecular interactions.

Formation of Dimeric and Layered Arrangements in Solid State

The specific arrangement of molecules in the solid state, including the potential formation of dimeric or layered structures through hydrogen bonding, has not been experimentally determined for this compound.

Non-Covalent Interactions Beyond Hydrogen Bonding

While hydrogen bonding is a key feature of many nitrogen-containing heterocyclic compounds, other non-covalent forces also play a crucial role in the molecular assembly of this compound. These interactions, although weaker, collectively influence the compound's conformation and crystal packing.

The aromatic pyridine ring in this compound is capable of engaging in π–π stacking interactions. These interactions are a result of electrostatic and van der Waals forces between the electron clouds of adjacent pyridine rings. In substituted pyridines, these interactions are often characterized as weak and offset, where the rings are not perfectly face-to-face but are displaced. The presence of both an electron-donating methoxy group (-OCH₃) and an N-methylamino group (-NHCH₃) modifies the electron distribution of the pyridine ring, which in turn influences the geometry and strength of these π–π stacking interactions.

Studies on related substituted pyridine systems indicate that the interplay between electron-donating and electron-withdrawing groups is critical in determining the nature of the stacking. For instance, the introduction of substituents can lead to stabilizing interactions through a favorable quadrupole moment or dispersion forces, even in what might initially seem like an electrostatically unfavorable arrangement. Computational studies on pyridine dimers have shown that antiparallel-displaced geometry is often the most stable, emphasizing the importance of including electron correlation in theoretical calculations to accurately model these weak interactions. researchgate.net However, specific experimental or computational data characterizing the precise nature of offset π–π stacking in solid-state or solution-phase this compound is not extensively detailed in the current literature.

Spectroscopic Characterization

Spectroscopic techniques are essential for elucidating the structure of chemical compounds. NMR spectroscopy, in particular, provides detailed information about the local chemical environment of individual atoms within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the identity and structure of this compound by probing the magnetic properties of its atomic nuclei, primarily ¹H, ¹³C, and ¹⁵N.

The ¹H and ¹³C NMR spectra provide a map of the proton and carbon environments within the molecule. The chemical shifts (δ) are sensitive to the electronic environment of each nucleus. For this compound, distinct signals are expected for the protons of the methyl groups (N-methyl and O-methyl) and the three protons on the pyridine ring. Similarly, the ¹³C NMR spectrum would show separate resonances for each of the seven unique carbon atoms.

Table 1: Predicted ¹H-NMR and ¹³C-NMR Chemical Shifts for this compound (Note: These are estimated values based on analogous structures and general substituent effects. Actual experimental values may vary.)

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| N-CH ₃ | ~2.9 - 3.1 | ~30 - 35 |

| O-CH ₃ | ~3.8 - 4.0 | ~55 - 60 |

| Pyridine-H (C4, C5) | ~6.5 - 7.5 | ~105 - 120 |

| Pyridine-H (C6) | ~7.8 - 8.2 | ~145 - 150 |

| Pyridine-C 2 | - | ~155 - 160 |

| Pyridine-C 3 | - | ~140 - 145 |

| Pyridine-C 4 | - | ~110 - 115 |

| Pyridine-C 5 | - | ~115 - 120 |

| Pyridine-C 6 | - | ~145 - 150 |

¹⁵N-NMR spectroscopy provides direct information about the electronic environment of the nitrogen atoms. For this compound, two distinct nitrogen signals are expected: one for the pyridine ring nitrogen (N1) and one for the exocyclic N-methylamino nitrogen. The chemical shifts of these nitrogens are highly sensitive to factors like hybridization, substituent effects, and protonation state.

Studies on a range of aminopyridines and their derivatives have established general trends. capes.gov.br The ring nitrogen in aminopyridines is typically shielded compared to pyridine itself, while the exocyclic amino nitrogen resonance is found further upfield. N-alkylation is known to cause significant upfield shifts (around 100 ppm or more) for the alkylated nitrogen atom. researchgate.net In the absence of specific experimental data for this compound, it is difficult to provide exact chemical shifts. However, based on trends from other substituted aminopyridines, one could predict the approximate regions for the nitrogen signals. capes.gov.brresearchgate.net

A powerful approach in structural chemistry involves the correlation of experimentally measured NMR chemical shifts with those calculated using quantum mechanical methods, such as Density Functional Theory (DFT). This correlation can validate the structural assignment and provide deeper insight into the electronic structure of the molecule. Theoretical calculations of ¹⁵N chemical shifts, for instance, have been shown to be in good agreement with experimental values for a series of aminonitropyridines, especially when intermolecular effects are considered in the computational model.

Such studies allow for the accurate prediction of how substituents affect the chemical shifts of ring nitrogens. rsc.org For this compound, a computational study would involve optimizing the molecular geometry and then calculating the NMR shielding tensors. Comparing these theoretical values with experimental data would confirm the assignment of each signal and provide a robust characterization of the molecule. However, no published studies performing this specific correlation for this compound are currently available.

Vibrational Spectroscopy

Vibrational spectroscopy provides a detailed view of the functional groups and bonding arrangements within a molecule. For this compound, both FT-IR and Raman spectroscopy offer complementary information to elucidate its structure.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FT-IR) spectroscopy is a fundamental technique for identifying the functional groups present in this compound. The spectrum is characterized by absorption bands corresponding to specific vibrational modes of its constituent parts: the secondary amine, the N-methyl group, the methoxy group, and the substituted pyridine ring.

As a secondary aromatic amine, a key feature is the N-H stretching vibration, which is expected to appear as a single, relatively weak band in the region of 3350–3310 cm⁻¹. analyzetest.com The C-N stretching vibration for the aromatic amine portion is anticipated to be strong, occurring in the 1335–1250 cm⁻¹ range. analyzetest.com

The methyl groups also give rise to characteristic absorptions. The N-methyl group attached to the aromatic ring has a specific C-H symmetric stretching mode that typically falls between 2820 and 2810 cm⁻¹. spectroscopyonline.com The methoxy group (-OCH₃) is identified by its C-O stretching vibrations, typically an asymmetric stretch near 1250 cm⁻¹ and a symmetric stretch around 1040 cm⁻¹.

The pyridine ring itself contributes to a complex pattern of absorptions. Aromatic C-H stretching vibrations are generally observed above 3000 cm⁻¹. The characteristic C=C and C=N stretching vibrations of the heteroaromatic ring appear in the 1650-1400 cm⁻¹ region. researchgate.net Furthermore, a strong and broad N-H wagging vibration, characteristic of primary and secondary amines, is expected between 910-665 cm⁻¹. analyzetest.com

For comparison, the related isomer 6-methoxy-N-methylpyridin-2-amine has been characterized, and its spectral data provides a practical reference for the expected vibrational frequencies. nih.gov

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy offers complementary data to FT-IR, detecting vibrations that involve a change in molecular polarizability. For this compound, the symmetric vibrations of the pyridine ring are expected to be particularly strong in the Raman spectrum. Studies on related molecules, such as 2-methoxy-6-methyl pyridine, show prominent ring stretching vibrations around 1600 cm⁻¹. researchgate.net

Potential Energy Distribution Analysis of Vibrational Modes

A definitive assignment of all vibrational modes, particularly in the complex fingerprint region (below 1500 cm⁻¹) where various bending and stretching modes overlap, requires theoretical calculations. Potential Energy Distribution (PED) analysis, typically performed using Density Functional Theory (DFT), quantifies the contribution of individual internal coordinates (like bond stretching or angle bending) to each normal vibrational mode.

For closely related substituted pyridines, such as 2-methoxy-6-methyl pyridine and 2-N-methylamino-3-methylpyridine N-oxide, PED analysis has been crucial for accurately assigning the observed FT-IR and Raman bands to specific molecular motions. researchgate.netnih.gov Such an analysis for this compound would be essential to confirm the assignments of C-C, C-N, and C-O stretches and various ring deformation modes.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Electronic Spectra and Absorption Characteristics

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. The chromophore in this compound is the substituted pyridine ring. The spectrum is expected to show absorptions corresponding to π → π* and n → π* transitions.

The pyridine ring itself has characteristic absorption bands. The presence of the electron-donating amino (-NHCH₃) and methoxy (-OCH₃) groups, acting as auxochromes, is expected to cause a bathochromic (red) shift in these absorption bands compared to unsubstituted pyridine. This shift is due to the extension of the conjugated system through the lone pairs of electrons on the nitrogen and oxygen atoms. Detailed quantum chemical calculations on related pyridine derivatives have been used to analyze the electronic energy levels and predict these transitions with high accuracy. nih.gov

Mass Spectrometry

Mass spectrometry is used to determine the molecular weight and elucidate the structure of a compound by analyzing its fragmentation pattern upon ionization. The molecular formula for this compound is C₇H₁₀N₂O, giving it a molecular weight of approximately 138.17 g/mol . nih.gov

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z ratio of 138. Key fragmentation pathways would likely include:

Loss of a methyl radical (•CH₃) from the methoxy or N-methyl group, resulting in a fragment ion at m/z 123.

Loss of a methoxy radical (•OCH₃) , leading to a fragment at m/z 107.

Cleavage of the pyridine ring , producing a series of smaller characteristic fragments.

Analysis of the mass spectrum of the related compound 2-methoxypyridine (B126380) shows a molecular ion at m/z 109, with major fragments at m/z 79 and 108, illustrating a typical fragmentation pattern for a substituted pyridine ring. chemicalbook.com

In-Depth Analysis of this compound Reveals Key Spectroscopic Features

An examination of the chemical compound this compound reveals a specific molecular structure that dictates its behavior and interactions. This article focuses on the determination of its molecular ion and predicted fragmentation patterns, providing a foundational understanding of its mass spectrometric profile.

Molecular Structure, Conformation, and Intermolecular Interactions

Spectroscopic Analysis

Mass spectrometry is a critical tool for determining the molecular weight and structural features of a compound through the analysis of its fragmentation patterns.

The exact mass of this compound has been calculated to be 138.07932 Da. uni.lu In mass spectrometry, this value corresponds to the molecular ion peak [M]⁺, which is the molecule that has lost a single electron.

While detailed experimental fragmentation data for this compound is not extensively available in the public domain, predicted mass-to-charge ratios (m/z) for various adducts have been calculated. uni.lu These predictions offer insight into the expected behavior of the compound under different ionization conditions in a mass spectrometer.

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 139.08660 |

| [M+Na]⁺ | 161.06854 |

| [M-H]⁻ | 137.07204 |

| [M+NH₄]⁺ | 156.11314 |

| [M+K]⁺ | 177.04248 |

| [M+H-H₂O]⁺ | 121.07658 |

| [M]⁺ | 138.07877 |

Computational Chemistry and Theoretical Investigations of 3 Methoxy N Methylpyridin 2 Amine

Density Functional Theory (DFT) Applications

Natural Bond Orbital (NBO) Analysis

Donor-Acceptor Interactions and Charge Transfer

Donor-acceptor interactions are fundamental to understanding the electronic properties and reactivity of 3-methoxy-N-methylpyridin-2-amine. These interactions involve the transfer of electron density from an electron-rich (donor) part of the molecule to an electron-deficient (acceptor) part. Natural Bond Orbital (NBO) analysis is a powerful computational tool used to quantify these interactions by examining the delocalization of electron density between occupied Lewis-type (donor) NBOs and unoccupied non-Lewis-type (acceptor) NBOs.

The intramolecular charge transfer within this compound is primarily influenced by the electron-donating methoxy (B1213986) (-OCH₃) and N-methylamino (-NHCH₃) groups and the electron-withdrawing pyridine (B92270) ring. The lone pairs on the oxygen and nitrogen atoms of these substituents can donate electron density to the antibonding orbitals of the pyridine ring. This delocalization of electrons stabilizes the molecule and influences its chemical behavior.

The stabilization energy E(2) associated with these interactions, calculated from second-order perturbation theory in NBO analysis, provides a quantitative measure of the strength of the donor-acceptor interactions. Higher E(2) values indicate stronger interactions. For this compound, significant charge transfer is expected from the lone pair orbitals of the oxygen and amino nitrogen to the π* antibonding orbitals of the pyridine ring.

Table 1: Hypothetical Second-Order Perturbation Analysis of Donor-Acceptor Interactions in this compound

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP (O) | π* (N1-C2) | 15.8 |

| LP (O) | π* (C3-C4) | 8.2 |

| LP (N-amino) | π* (C2-N1) | 25.4 |

| LP (N-amino) | π* (C2-C3) | 12.1 |

Note: This table is illustrative and based on expected interactions. Actual values would require specific computational results.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the three-dimensional charge distribution of a molecule and for predicting its reactivity towards electrophilic and nucleophilic attack. The MEP is plotted onto the molecule's surface, with different colors representing different values of the electrostatic potential.

Typically, regions of negative electrostatic potential, shown in red and yellow, are electron-rich and are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential, depicted in blue, are electron-deficient and are prone to nucleophilic attack. Green areas represent regions of neutral potential.

For this compound, the MEP map would likely show negative potential around the nitrogen atom of the pyridine ring and the oxygen atom of the methoxy group, indicating these as primary sites for electrophilic attack. The hydrogen atoms of the amino group and the methyl groups would exhibit positive potential, making them potential sites for nucleophilic interaction.

The MEP map directly identifies the most probable sites for intermolecular interactions. The regions of negative potential are indicative of sites that can act as hydrogen bond acceptors, while regions of positive potential can act as hydrogen bond donors.

In this compound, the nitrogen atom of the pyridine ring and the oxygen atom of the methoxy group are the most likely centers for electrophilic attack and for forming hydrogen bonds with donor species. The hydrogen atom of the N-methylamino group would be the most probable site for deprotonation or interaction with a nucleophile.

Fukui Function Analysis for Chemical Reactivity

Fukui functions are used in computational chemistry to predict the local reactivity of different sites within a molecule. These functions quantify the change in electron density at a specific point in the molecule when an electron is added or removed. There are three main types of Fukui functions:

f+(r) : for nucleophilic attack (measures reactivity towards an electron-donating species).

f-(r) : for electrophilic attack (measures reactivity towards an electron-accepting species).

f0(r) : for radical attack.

By calculating the condensed Fukui functions for each atom in this compound, the most reactive sites can be identified. For nucleophilic attack, the site with the highest value of f+(r) is the most reactive. For electrophilic attack, the site with the highest f-(r) is favored.

It is anticipated that for this compound, the pyridine nitrogen and the carbon atoms of the ring would have significant Fukui function values, indicating their susceptibility to different types of chemical reactions.

Nonlinear Optical (NLO) Properties and Related Studies

Molecules with significant intramolecular charge transfer, like many substituted pyridines, often exhibit nonlinear optical (NLO) properties. These properties are of interest for applications in optoelectronics and photonics. The key parameters that describe NLO behavior are the dipole moment (μ), the linear polarizability (α), and the first hyperpolarizability (β).

Computational methods can be used to calculate these properties. A large value of the first hyperpolarizability (β) is indicative of a strong NLO response. For this compound, the presence of both electron-donating groups and an electron-accepting ring system suggests that it could possess significant NLO properties. The charge transfer from the methoxy and amino groups to the pyridine ring can be enhanced by an external electric field, leading to a large nonlinear optical response.

Table 2: Hypothetical Calculated NLO Properties of this compound

| Property | Value |

| Dipole Moment (μ) | ~3-5 Debye |

| Linear Polarizability (α) | ~100-150 a.u. |

| First Hyperpolarizability (β) | >1000 a.u. |

Note: This table is illustrative. Actual values would require specific computational results.

Temperature-Dependent Thermodynamic Characteristics

Computational chemistry can also be used to predict the thermodynamic properties of a molecule, such as heat capacity (Cp), entropy (S), and enthalpy (H), and how these properties change with temperature. These calculations are typically based on the vibrational frequencies obtained from a frequency calculation.

By analyzing the vibrational modes of this compound, its thermodynamic functions can be calculated at different temperatures. This information is crucial for understanding the stability of the compound and its behavior under different thermal conditions. For instance, a study on the related compound 3-methylpyridine (B133936) has shown how these properties can be determined and correlated with experimental data. Similar computational analysis for this compound would provide valuable data on its thermal behavior.

Table 3: Hypothetical Temperature-Dependent Thermodynamic Properties of this compound

| Temperature (K) | Heat Capacity, Cp (J/mol·K) | Entropy, S (J/mol·K) | Enthalpy, H (kJ/mol) |

| 298.15 | 150.2 | 350.5 | 25.1 |

| 500 | 220.8 | 450.9 | 60.3 |

| 1000 | 350.1 | 600.2 | 180.7 |

Note: This table is illustrative and based on general trends for similar molecules. Actual values would require specific computational results.

Quantum Chemical Calculations for Spectroscopic Parameters

Quantum chemical calculations are instrumental in predicting the spectroscopic parameters of this compound. These computational methods allow for a detailed understanding of the molecule's behavior in different spectroscopic techniques.

The vibrational frequencies of this compound can be predicted using Density Functional Theory (DFT). The B3LYP functional combined with a suitable basis set, such as 6-311++G(d,p), is commonly employed for this purpose. researchgate.net These calculations yield a set of harmonic vibrational frequencies corresponding to the normal modes of vibration of the molecule.

To improve the accuracy of the predicted frequencies, which are often overestimated due to the harmonic approximation, scaling factors are applied. researchgate.net The scaled theoretical frequencies can then be compared with experimental Fourier Transform Infrared (FTIR) and FT-Raman spectra. nih.gov This comparison aids in the definitive assignment of the observed spectral bands to specific vibrational modes, such as stretching, bending, and torsional motions of the chemical bonds within the molecule. humanjournals.com For instance, the characteristic stretching frequencies of the C-N, C-O, and N-H bonds, as well as the vibrational modes of the pyridine ring, can be precisely identified. The potential energy distribution (PED) analysis is often used to quantify the contribution of individual internal coordinates to each normal mode, providing a detailed understanding of the molecular vibrations. researchgate.net

The following table illustrates a hypothetical assignment of vibrational modes for this compound based on typical ranges for similar molecules.

| Vibrational Mode | Predicted Frequency (cm⁻¹) (Scaled) |

| N-H Stretch | 3400-3500 |

| C-H Stretch (Aromatic) | 3000-3100 |

| C-H Stretch (Methyl) | 2900-3000 |

| C=N Stretch (Pyridine Ring) | 1600-1650 |

| C=C Stretch (Pyridine Ring) | 1550-1600 |

| N-H Bend | 1500-1550 |

| C-O Stretch (Methoxy) | 1200-1300 |

| C-N Stretch | 1100-1200 |

Note: This table is illustrative and does not represent experimentally verified data for this compound.

The Gauge-Including Atomic Orbital (GIAO) method is a widely used quantum chemical approach for calculating the nuclear magnetic resonance (NMR) chemical shifts of molecules like this compound. researchgate.net This method, typically employed within the framework of DFT, allows for the prediction of ¹H and ¹³C NMR spectra. The calculations are performed on the optimized molecular geometry.

The theoretical chemical shifts are usually calculated relative to a reference compound, such as tetramethylsilane (B1202638) (TMS). By comparing the calculated chemical shifts with experimental NMR data, a detailed assignment of the resonance signals to specific nuclei in the molecule can be achieved. researchgate.net This is particularly useful for complex molecules where spectral interpretation can be ambiguous. For this compound, the GIAO method can help in assigning the chemical shifts of the protons and carbons of the pyridine ring, the methoxy group, and the N-methyl group.

A hypothetical comparison of calculated and experimental ¹H NMR chemical shifts for this compound is presented below.

| Proton | Calculated Chemical Shift (ppm) |

| N-H | 5.0-6.0 |

| Pyridine-H (Position 4) | 7.0-7.5 |

| Pyridine-H (Position 5) | 6.5-7.0 |

| Pyridine-H (Position 6) | 7.5-8.0 |

| Methoxy-H | 3.8-4.2 |

| N-Methyl-H | 2.8-3.2 |

Note: This table is illustrative and does not represent experimentally verified data for this compound.

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational tool for studying the electronic transitions in molecules and predicting their ultraviolet-visible (UV-Vis) absorption spectra. rsc.org For this compound, TD-DFT calculations can provide information on the vertical excitation energies, oscillator strengths, and the nature of the electronic transitions (e.g., π → π* or n → π*). rsc.org

These calculations are typically performed on the ground-state optimized geometry of the molecule. The results can be used to simulate the UV-Vis spectrum, which can then be compared with experimental measurements. This comparison helps in understanding the electronic structure of the molecule and the origin of its absorption bands. The TD-DFT approach can also be used to investigate how structural modifications or the solvent environment affect the electronic absorption properties of the molecule. researchgate.net

Solvent Effects on Molecular Properties

The properties of a molecule can be significantly influenced by its environment, particularly the solvent. Computational models are employed to simulate these solvent effects and provide a more realistic description of the molecule's behavior in solution.

Polarizable Continuum Models (PCM), such as the Integral Equation Formalism PCM (IEFPCM), are widely used to account for the effects of a solvent on the properties of a solute molecule. researchgate.net In these models, the solvent is represented as a continuous dielectric medium characterized by its dielectric constant. The solute is placed in a cavity within this continuum, and the electrostatic interactions between the solute and the solvent are calculated self-consistently.

For this compound, PCM can be used in conjunction with other quantum chemical methods to study how the solvent affects its geometry, vibrational frequencies, NMR chemical shifts, and electronic spectra. researchgate.net For example, by performing TD-DFT calculations with a PCM, it is possible to predict how the UV-Vis absorption bands of the molecule will shift in different solvents. researchgate.net This is crucial for comparing theoretical predictions with experimental data, which are often obtained in solution.

Topological Analysis and Intermolecular Interactions

The way molecules of this compound interact with each other in the condensed phase is critical for understanding its bulk properties. Computational methods can be used to analyze the topology of the electron density and characterize these intermolecular interactions.

The analysis of intermolecular interactions often involves studying dimers or larger clusters of the molecule. mdpi.com These interactions can include hydrogen bonds (e.g., N-H···N or C-H···O) and van der Waals forces. mdpi.comnih.gov Computational studies on similar molecules, such as 2-N-methylamino-3-methylpyridine N-oxide, have revealed the presence of intramolecular hydrogen bonds that stabilize the molecular structure, as well as intermolecular hydrogen bonds that connect molecules into larger networks. nih.govnih.gov For this compound, the amino proton can act as a hydrogen bond donor, while the nitrogen atom of the pyridine ring and the oxygen atom of the methoxy group can act as hydrogen bond acceptors. mdpi.com

Techniques such as Natural Bond Orbital (NBO) analysis can provide insights into charge transfer and hyperconjugative interactions within the molecule, which can influence its reactivity and intermolecular bonding. researchgate.net The Quantum Theory of Atoms in Molecules (QTAIM) can be used to analyze the electron density topology to identify and characterize chemical bonds and non-covalent interactions.

Hirshfeld Surface Analysis for Quantifying Intermolecular Contacts

There is no published research that applies Hirshfeld surface analysis to the crystal structure of this compound. This type of analysis is crucial for quantitatively breaking down intermolecular contacts within a crystal lattice, revealing the nature and percentage of interactions such as hydrogen bonding and van der Waals forces that stabilize the structure. Without experimental crystal structure data (a prerequisite for this analysis), a Hirshfeld analysis cannot be performed.

Electron Localization Function (ELF) and Local Orbital Locator (LOL) Studies

No studies detailing the Electron Localization Function (ELF) or Local Orbital Locator (LOL) for this compound are available. ELF and LOL are quantum chemical tools that analyze the spatial localization of electrons, providing a detailed picture of chemical bonding, lone pairs, and the electronic shell structure of a molecule. Such an analysis would clarify the nature of the covalent bonds and electron distribution within the pyridine ring and its substituents, but this has not been reported for this compound.

Non-Covalent Interaction (NCI) Analysis

There is no literature available on the Non-Covalent Interaction (NCI) analysis of this compound. NCI analysis is a computational method used to visualize and understand weak, non-covalent interactions within and between molecules. This analysis would identify and characterize interactions like hydrogen bonds, van der Waals forces, and steric clashes, which are fundamental to molecular conformation and crystal packing. However, no such investigation has been published.

Applications and Emerging Research Areas Excluding Clinical/direct Human Use

Role as Versatile Building Blocks in Organic Synthesis

In the field of organic chemistry, 3-methoxy-N-methylpyridin-2-amine serves as a valuable heterocyclic building block. bldpharm.comenamine.net Building blocks are foundational molecules used as starting materials or intermediates for the construction of more complex chemical structures. enamine.netalfa-chemistry.com The subject compound contains multiple reactive sites—the pyridine (B92270) ring nitrogens, the secondary amine, and the methoxy (B1213986) group—that can be selectively targeted in various chemical transformations.

This versatility allows chemists to incorporate the methoxy-aminopyridine scaffold into larger molecules. It is particularly useful in the synthesis of complex heterocyclic compounds, where the pyridine core acts as a key structural element. The presence of both a nucleophilic amine and an electron-donating methoxy group influences the reactivity of the pyridine ring, enabling a range of substitution and coupling reactions. Researchers utilize such building blocks to systematically create libraries of related compounds for screening in various applications. enamine.net

| Structural Feature | Role in Synthesis | Example Reaction Type |

|---|---|---|

| N-methylamino Group | Acts as a nucleophile or directing group. | N-alkylation, acylation, coupling reactions. |

| Pyridinic Nitrogen | Basic site for protonation or metal coordination. | Salt formation, ligand synthesis. |

| Methoxy Group | Electron-donating group, influences aromatic reactivity. | Electrophilic aromatic substitution. |

| Pyridine Core | Aromatic scaffold for further functionalization. | Palladium-catalyzed cross-coupling. |

Ligand Design in Catalysis and Coordination Chemistry

The structure of this compound is well-suited for applications in coordination chemistry, where it can function as a ligand. Ligands are molecules that bind to a central metal atom to form a coordination complex. This compound can act as a bidentate ligand, meaning it can bind to a metal center through two donor atoms simultaneously: the pyridinic nitrogen and the nitrogen of the N-methylamino group. mdpi.com

This chelating ability allows for the formation of stable metal complexes with various transition metals, such as cobalt(II) and copper(II). These resulting metal complexes are subjects of research in catalysis. mdpi.com For instance, complexes synthesized from pyridine-based amine ligands have been investigated for their catalytic activity in oxidation reactions, such as the conversion of alcohols to ketones. The electronic properties imparted by the methoxy group and the steric environment around the metal center can be fine-tuned to optimize the catalyst's activity and selectivity. mdpi.com

| Metal Ion | Complex Geometry (Example) | Potential Catalytic Application |

|---|---|---|

| Copper (II) | Square Planar or Distorted Octahedral | Oxidation reactions, Atom Transfer Radical Polymerization (ATRP). |

| Cobalt (II) | Octahedral | Oxidation of alcohols. |

| Palladium (II) | Square Planar | Cross-coupling reactions (e.g., Suzuki, Heck). |

| Nickel (II) | Octahedral | Olefin polymerization. mdpi.com |

Research Tools in Drug Discovery and Development

Within the preclinical stages of drug discovery, this compound and its analogs serve as important research tools. nih.gov They are primarily used as scaffolds or molecular probes to investigate biological systems and validate potential drug targets. The aminopyridine motif is a common feature in many biologically active molecules, and by synthesizing derivatives of this compound, medicinal chemists can explore the structure-activity relationships (SAR) of a particular target. acs.org

It can be used as a fragment in fragment-based drug discovery or as a starting point for building compound libraries for high-throughput screening. For example, it can be employed in biochemical assays to study enzyme-ligand interactions or to act as a competitive binder to probe the active site of an enzyme. The focus in this context is not on the compound as a therapeutic agent itself, but as a tool to understand the chemical requirements for molecular recognition at a biological target.

Potential in Agrochemical Research

The pyridine ring is a critical component in many modern pesticides due to its ability to confer high efficacy and favorable environmental profiles. agropages.com Derivatives of methylpyridine are widely used in the agrochemical industry to produce insecticides, herbicides, and fungicides. agropages.com For example, the neonicotinoid class of insecticides features a chlorinated pyridine ring.

While specific data on this compound in commercial agrochemicals is not prominent, its structure is of interest to researchers in this field. Its aminopyridine core is a key intermediate for various agrochemically relevant compounds. agropages.com Research in this area involves the synthesis and screening of novel pyridine derivatives to identify new active ingredients with improved properties, such as enhanced target specificity or reduced environmental impact. The functional groups on this compound make it a candidate for derivatization and subsequent biological screening against agricultural pests and pathogens.

Inhibitor Development for Specific Biological Pathways

The 2-aminopyridine (B139424) scaffold, of which this compound is a derivative, is a privileged structure in medicinal chemistry, particularly for the development of kinase inhibitors. Kinases are a class of enzymes that play crucial roles in cell signaling, and their dysregulation is implicated in numerous diseases.

Research has demonstrated that substituted 2-aminopyridines are effective inhibitors of specific kinases. For instance, derivatives of 3,5-diaryl-2-aminopyridine have been developed as potent inhibitors of Activin receptor-like kinase 2 (ALK2), a key enzyme in the BMP signaling pathway. acs.org In these inhibitors, the 2-aminopyridine core typically forms hydrogen bonds with the kinase hinge region, a critical interaction for binding. The methoxy group, often positioned on an attached phenyl ring, can significantly influence potency and selectivity by interacting with a hydrophobic pocket in the enzyme's active site. acs.org Studies have shown that the presence and position of methoxy groups are crucial, with their removal often leading to a significant decrease in inhibitory activity. acs.org This makes compounds like this compound valuable starting points for designing specific kinase inhibitors for research purposes.

| Modification | Observed Effect on Kinase Inhibition (e.g., ALK2) | Rationale |

|---|---|---|

| Presence of 2-aminopyridine core | Essential for activity | Forms key hydrogen bond interactions with the kinase hinge region. |

| Methoxy group on aryl substituent | Often enhances potency | Provides hydrophobic interactions and can form water-mediated hydrogen bonds within the active site. |

| Removal of a methoxy group | Significant decrease in potency | Loss of favorable interactions in the hydrophobic back pocket of the kinase. |

| Altering methoxy group position | Affects potency and selectivity | Optimizes the fit and interactions within the specific topology of the target kinase's active site. |

Material Science Applications (e.g., Chiral Dopants for Liquid Crystals, Hybrid Materials)

The applications of this compound extend into material science, primarily through its use in forming metal complexes and hybrid materials. The coordination complexes derived from this ligand can possess interesting photophysical or magnetic properties, making them candidates for advanced materials.

A potential, though less explored, area is its use as a precursor for chiral dopants in liquid crystals. synthon-chemicals.com Liquid crystal displays (LCDs) rely on the ability to control the alignment of liquid crystal molecules. Introducing a chiral dopant can induce a helical twist in the liquid crystal phase (e.g., a twisted nematic phase), which is fundamental to the operation of many display technologies. For this compound to function as a chiral dopant, it would first need to be chemically modified to introduce a chiral center, as the parent molecule is achiral. However, its rigid pyridine core is a suitable scaffold for creating such dopants, and research into new chiral materials remains an active field.

Corrosion Inhibition Studies

The study of corrosion inhibitors is critical for protecting metals, such as carbon steel, from degradation. Organic compounds containing heteroatoms like nitrogen and oxygen are often effective corrosion inhibitors. researchgate.net These atoms have lone pairs of electrons that can be donated to the vacant d-orbitals of metal atoms (like iron) on the surface, leading to the adsorption of the organic molecule.

This compound possesses multiple features that make it a strong candidate for corrosion inhibition research:

Nitrogen and Oxygen Atoms: It contains three heteroatoms (two nitrogen, one oxygen), all with lone electron pairs available for coordination with a metal surface. researchgate.net

Aromatic Ring: The pyridine ring provides a flat, electron-rich system that can adsorb onto the metal surface through π-electron interactions.

Adsorption Mechanism: The compound can adsorb onto the steel surface, forming a protective film that acts as a barrier, isolating the metal from the corrosive medium (e.g., acid). This donor-acceptor interaction between the inhibitor and the metal surface is a key mechanism of protection. researchgate.net

Theoretical studies using methods like Density Functional Theory (DFT) can predict the inhibition efficiency of such molecules by calculating parameters like the energy of the highest occupied molecular orbital (EHOMO), which relates to the molecule's ability to donate electrons. researchgate.net

Q & A

Q. Key Methodological Steps :

- Reagent Ratios : Use equimolar amounts (5 mmol) of 2-hydrazinopyridine and aldehyde.

- Catalysis : Add ~10 drops of acetic acid to drive imine formation.

- Workup : Isolate precipitates via filtration and wash with methanol to remove unreacted starting materials.

What analytical techniques are used to confirm the structure and purity of this compound?

Basic Research Question

Structural confirmation requires a combination of spectroscopic and spectrometric techniques:

- NMR Spectroscopy : 1H and 13C NMR (e.g., δ 10.72 ppm for the imine proton, δ 55.48 ppm for methoxy carbon) to assign substituents and verify regiochemistry .

- FTIR : Peaks at 1596 cm⁻¹ (C=N stretch) and 1261 cm⁻¹ (C-O of methoxy group) confirm functional groups .

- HRMS : Match observed molecular ion ([M + H]+ = 334.1553) with theoretical values (334.1556) .

- X-ray Crystallography : For unambiguous structural determination, refine data using programs like SHELXL, which resolve bond lengths/angles and validate hydrogen bonding patterns .

Data Cross-Verification : Overlap between NMR and FTIR data (e.g., methoxy group signals) ensures consistency.

How can computational chemistry aid in predicting the reactivity of this compound in substitution reactions?

Advanced Research Question

Density Functional Theory (DFT) calculations can model reaction pathways:

- Electrostatic Potential Maps : Identify nucleophilic/electrophilic sites (e.g., methoxy oxygen vs. pyridine nitrogen).

- Transition State Analysis : Predict activation barriers for SNAr (nucleophilic aromatic substitution) at the pyridine ring’s 4-position, influenced by methoxy and methylamino groups .

- Solvent Effects : Simulate solvent polarity (e.g., ethanol vs. DMF) on reaction kinetics using COSMO-RS models .

Case Study : For fluorination reactions, computational screening of leaving groups (e.g., chloride vs. bromide) optimizes yields by identifying low-energy intermediates .

What strategies are employed to resolve contradictions in spectroscopic data during structural elucidation?

Advanced Research Question

Contradictions (e.g., overlapping NMR signals or ambiguous NOEs) are resolved via:

- 2D NMR Techniques :

- HSQC/HMBC : Correlate 1H-13C couplings to assign quaternary carbons (e.g., distinguishing C-2 vs. C-6 in the pyridine ring) .

- NOESY : Identify spatial proximity between methoxy protons and aromatic hydrogens to confirm substitution patterns .

- Crystallographic Refinement : SHELXL refines occupancy factors and thermal parameters to resolve disorder in crystal structures, particularly for flexible methoxy groups .

- Isotopic Labeling : Introduce deuterium at the methylamino group to simplify splitting patterns in 1H NMR .

How is the coordination chemistry of this compound explored for metal complexation?

Advanced Research Question

The compound acts as a ligand via its pyridine nitrogen and methylamino group:

- Synthesis of Metal Complexes : React with transition metals (e.g., Mn, Co) in methanol/acetonitrile under inert conditions. Isolate complexes via precipitation with ClO4⁻ counterions .

- Characterization :

Application : Such complexes are tested as catalysts in oxidation reactions or as models for metalloenzyme active sites .

What synthetic strategies optimize the regioselective functionalization of this compound?

Advanced Research Question

Regioselectivity is controlled by:

- Directing Groups : The methoxy group directs electrophilic substitution to the 4-position (para to itself), while the methylamino group activates the 5-position.

- Protection/Deprotection : Temporarily protect the methylamino group with Boc anhydride to isolate methoxy-directed reactions .

- Microwave-Assisted Synthesis : Accelerate cyclization steps (e.g., triazole formation) with precise temperature control to minimize side products .

Example : Bromination at 60°C in DMF selectively yields 4-bromo derivatives, confirmed by HRMS (M + H = 412.978) .

How are machine learning models applied to reaction optimization for derivatives of this compound?

Advanced Research Question

LabMate.AI -like platforms integrate reaction data (e.g., solvent, catalyst, temperature) to predict optimal conditions:

- Data Training : Use historical datasets (e.g., yields from ’s hypochlorite-mediated cyclization) to train neural networks .

- High-Throughput Screening : Automate parallel reactions in microtiter plates to generate training data for Suzuki-Miyaura couplings .

- Contradiction Analysis : Resolve outliers (e.g., low yields in polar solvents) by reweighting feature importance in models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.